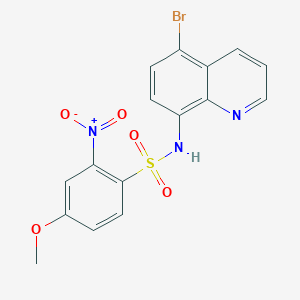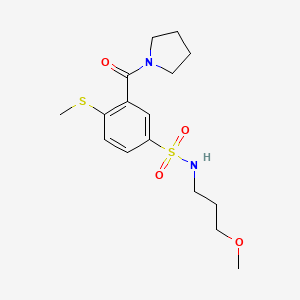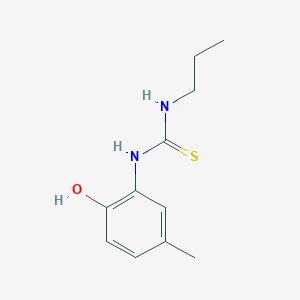![molecular formula C18H21N3O B4654310 N-phenyl-N'-[4-(1-pyrrolidinyl)benzyl]urea](/img/structure/B4654310.png)
N-phenyl-N'-[4-(1-pyrrolidinyl)benzyl]urea
描述
Synthesis Analysis
Synthetic methodologies for urea derivatives and related compounds have been extensively studied. For instance, the design, synthesis, and biological activities of (thio)urea benzothiazole derivatives have been explored, highlighting the versatile approaches to synthesizing these compounds for potential therapeutic applications (Mendieta-Wejebe et al., 2023).
Molecular Structure Analysis
The structure-activity relationship of ligands of the pyrimidine nucleoside phosphorylases offers insights into the molecular structures and their interactions. This research can provide a foundational understanding for analyzing the molecular structure of N-phenyl-N'-[4-(1-pyrrolidinyl)benzyl]urea and its potential biological activities (Niedzwicki et al., 1983).
Chemical Reactions and Properties
The biological responses to phenylurea herbicides in fish and amphibians suggest various modes of action and chemical properties of urea derivatives. This research indicates that urea-based compounds, including phenylureas, can have significant biological effects, offering a perspective on the chemical reactions and properties of similar compounds (Marlatt & Martyniuk, 2017).
Physical Properties Analysis
Although the search did not directly yield papers focusing on the physical properties of this compound, understanding its synthesis and molecular structure can provide a basis for deducing its physical properties, such as solubility, melting point, and stability.
Chemical Properties Analysis
The study on urease inhibitors as potential drugs for gastric and urinary tract infections highlights the chemical properties and therapeutic potential of urea derivatives. This research underscores the importance of urea moieties in medicinal chemistry, suggesting avenues for exploring the chemical properties of this compound (Kosikowska & Berlicki, 2011).
作用机制
Target of Action
Compounds with similar structures, such as those containing a pyrrolidine ring, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
It is known that the pyrrolidine ring in similar compounds contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the interaction of N-phenyl-N’-[4-(1-pyrrolidinyl)benzyl]urea with its targets.
Biochemical Pathways
Compounds with similar structures have been shown to influence various biological activities .
Pharmacokinetics
The physicochemical parameters of pyrrolidine, a component of the compound, have been compared with the parent aromatic pyrrole and cyclopentane , which could potentially provide insights into the pharmacokinetic properties of N-phenyl-N’-[4-(1-pyrrolidinyl)benzyl]urea.
Result of Action
Compounds with similar structures have been shown to have various biological activities .
Action Environment
The structure of the compound, particularly the presence of the pyrrolidine ring, could potentially influence its stability and efficacy under different environmental conditions .
生化分析
Biochemical Properties
N-phenyl-N’-[4-(1-pyrrolidinyl)benzyl]urea plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from ATP to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, N-phenyl-N’-[4-(1-pyrrolidinyl)benzyl]urea can bind to specific receptors on the cell surface, altering their activity and downstream signaling .
Cellular Effects
The effects of N-phenyl-N’-[4-(1-pyrrolidinyl)benzyl]urea on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. This can result in altered cellular metabolism, affecting processes such as cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, N-phenyl-N’-[4-(1-pyrrolidinyl)benzyl]urea exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can lead to enzyme inhibition or activation, depending on the target. Additionally, N-phenyl-N’-[4-(1-pyrrolidinyl)benzyl]urea can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-phenyl-N’-[4-(1-pyrrolidinyl)benzyl]urea can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that N-phenyl-N’-[4-(1-pyrrolidinyl)benzyl]urea remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, such as prolonged inhibition of specific signaling pathways .
Dosage Effects in Animal Models
The effects of N-phenyl-N’-[4-(1-pyrrolidinyl)benzyl]urea vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of N-phenyl-N’-[4-(1-pyrrolidinyl)benzyl]urea can result in toxic or adverse effects, such as cellular damage or apoptosis .
Metabolic Pathways
N-phenyl-N’-[4-(1-pyrrolidinyl)benzyl]urea is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound can inhibit enzymes involved in specific metabolic pathways, leading to changes in the levels of certain metabolites. This can affect overall cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, N-phenyl-N’-[4-(1-pyrrolidinyl)benzyl]urea is transported and distributed through various mechanisms. It can interact with transporters or binding proteins that facilitate its movement across cell membranes. Additionally, the compound’s localization and accumulation within specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of N-phenyl-N’-[4-(1-pyrrolidinyl)benzyl]urea plays a crucial role in its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall function within the cell .
属性
IUPAC Name |
1-phenyl-3-[(4-pyrrolidin-1-ylphenyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c22-18(20-16-6-2-1-3-7-16)19-14-15-8-10-17(11-9-15)21-12-4-5-13-21/h1-3,6-11H,4-5,12-14H2,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDPGEZJDKHINSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)CNC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 4-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate](/img/structure/B4654231.png)

![N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B4654245.png)

![4-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4654259.png)
![2-({[4-(methylthio)-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}amino)benzamide](/img/structure/B4654272.png)

![N-[4-(4-methylphenoxy)phenyl]-3-furamide](/img/structure/B4654287.png)
![4-{[4-(4-fluorophenyl)-5-methyl-3-(propoxycarbonyl)-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B4654290.png)
![3-(4-tert-butylphenyl)-4-ethyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4654293.png)


![3-(3,4-dichlorophenyl)-5,6-dimethyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4654324.png)
![ethyl 4-methyl-2-[{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}(propyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4654327.png)